In Vivo Behavioral Potency Contrasted with the 5-Methoxy Analog
The target compound (Example 2) is quantitatively differentiated from its 5-methoxy analog (Example 1) in its ability to potentiate dexamphetamine-induced stereotypy in rats. The 5-methoxy derivative achieved a 100% augmentation of the stereotypy score at 2 mg/kg, while the target compound required a dose of 20 mg/kg to produce the same effect [1]. This establishes the target compound as a lower-potency comparator with a 10-fold difference in this behavioral model.
| Evidence Dimension | In vivo potentiation of dexamphetamine-induced stereotypy (ED~100%) |
|---|---|
| Target Compound Data | 20 mg/kg (intraperitoneal) |
| Comparator Or Baseline | 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: 2 mg/kg (intraperitoneal) |
| Quantified Difference | 10-fold lower potency for the target compound |
| Conditions | Groups of 5 male rats (150-180 g), stereotypy scored on a 0-30 scale over 5 hours, dexamphetamine (5 mg/kg IP) administered 1 hour after test compound [1]. |
Why This Matters
This demonstrates the compound is not a potent dopamine-enhancing agent, making it the appropriate choice for experiments requiring a lower-potency control or a scaffold where 5-substitution is a key driver of behavioral activity.
- [1] US4195081A, Treating psychic disorders with tetrahydropyridin-4-yl-1H-indoles, filed 1979. View Source
